molecular formula C9H10N2 B1199978 2-Phenyl-2-imidazoline CAS No. 936-49-2

2-Phenyl-2-imidazoline

Cat. No. B1199978
CAS RN: 936-49-2
M. Wt: 146.19 g/mol
InChI Key: BKCCAYLNRIRKDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Phenyl-2-imidazoline involves the reaction between N,N'-ethylenebisthiobenzamide and ethylenediamine in the presence of mercuric oxide to produce 2-Phenyl-2-imidazoline alongside the generation of new crystalline derivatives. These processes underline the compound's versatile synthetic accessibility and the possibility of deriving various analogs with potentially distinct properties (Ewin & Hill, 1975).

Scientific Research Applications

  • Medicine and Pharmacology

    • Imidazole derivatives, including 2-Phenyl-2-imidazoline, have a wide range of biological and pharmacological activities . They play a pivotal role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .
  • Synthetic Chemistry

    • Imidazole derivatives are used in synthetic chemistry . There are several approaches for the synthesis of substituted imidazoles by condensation , ring cyclization , oxidation conversion , solid face analysis , flash vacuum pyrolysis , microreactor and ionic liquid promoted technique .
  • Industrial Applications

    • Imidazole derivatives also find applications in industry . They act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents . Green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) .
  • Surfactants

    • Imidazole surfactants belong to the category of cationic surfactants . They are used as textile softeners, hair conditioners, and other hair preparations . Other applications of cationic surfactants include disinfectants, a wide variety of specialty materials, and are usually classified into fatty amine salts, fatty diamine salts, quaternary ammonium compounds and imidazoline salts .
  • Corrosion Inhibition

    • 2-Phenyl-2-imidazoline has been studied for its corrosion inhibition properties .
  • Catalyst

    • 2-Phenyl-2-imidazoline is used as a catalyst for N-arylation of indoles and epoxy-carbonyl reactions .
  • Complex Compounds

    • 2-Phenylimidazole is used to prepare complex compounds with ruthenium (III) .
  • Intermediate for Specialty Products

    • It is also used as an intermediate for agrochemical, pharmaceutical, and specialty products .
  • Curing Agent

    • 2-Phenylimidazole finds its application as a curing agent for epoxy resins and polyurethane .
  • Laundry Detergent Applications

    • Imidazoline and its salts are emerging as a class of cationic surfactants. They have properties like good detergency, resiliency, foaming property, softening property, rewettability, good storage stability, and less irritating property . These properties make them useful in laundry detergent applications .
  • Film Forming

    • Imidazoline compounds have film-forming properties .
  • Rheology Modifiers

    • Certain types of cationic imidazolines, such as hydroxyethyl imidazolines, are used as rheology modifiers .
  • Complex Compounds

    • 2-Phenylimidazole is used to prepare complex compounds with ruthenium (III) .
  • Intermediate for Specialty Products

    • It is also used as an intermediate for agrochemical, pharmaceutical, and specialty products .
  • Curing Agent

    • 2-Phenylimidazole finds its application as a curing agent for epoxy resins and polyurethane .
  • Laundry Detergent Applications

    • Imidazoline and its salts are emerging as a class of cationic surfactants. They have properties like good detergency, resiliency, foaming property, softening property, rewettability, good storage stability, and less irritating property . These properties make them useful in laundry detergent applications .
  • Film Forming

    • Imidazoline compounds have film-forming properties .
  • Rheology Modifiers

    • Certain types of cationic imidazolines, such as hydroxyethyl imidazolines, are used as rheology modifiers .

Safety And Hazards

2-Phenyl-2-imidazoline is toxic if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Personal protective equipment should be used .

Future Directions

Recent advances in the synthesis of imidazoline compounds suggest that they are key components to functional molecules used in a variety of everyday applications . Imidazoline receptors represent an emerging drug target for the treatment of neurological disorders such as pain and stroke . Therefore, more research attention is needed to translate preclinical findings to pharmacotherapies .

properties

IUPAC Name

2-phenyl-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10N2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5H,6-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCCAYLNRIRKDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061322
Record name 1H-Imidazole, 4,5-dihydro-2-phenyl-
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Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Phenyl-2-imidazoline

CAS RN

936-49-2
Record name 2-Phenylimidazoline
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Record name 2-Phenyl-2-imidazoline
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Record name 2-Phenyl-2-imidazoline
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Record name 1H-Imidazole, 4,5-dihydro-2-phenyl-
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Record name 2-phenyl-2-imidazoline
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Synthesis routes and methods I

Procedure details

The procedure described in Example 5 is followed except that 206 parts of benzonitrile and 132 parts of ethylenediamine are employed. 273.6 parts (95% of theory) of 2-phenylimidazoline, of boiling point 295° C./1,013 mbar, are obtained.
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Synthesis routes and methods II

Procedure details

The procedure described in Example 5 is followed except that 272 parts of methyl benzoate and 132 parts of ethylenediamine are employed. 277 parts of 2-phenylimidazoline (95% of theory, based on methyl benzoate employed) of boiling point 295° C./1,013 mbar are obtained.
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Synthesis routes and methods III

Procedure details

In a 2,000 ml four-necked flask equipped with a reflux condenser and a thermometer were charged 515 g of benzonitrile and 10 g of titanium diisopropoxybis(acetonate). After addition of 4 g of water, the mixture was heated up to 185°-190° C. with stirring. Then, 300 g of ethylenediamine were added dropwise for 10 hours with stirring while maintaining the temperature at 185° C. or above. After completion of the addition of the diamine, the reaction mixture was heated up to 200° C. and maintained at that temperature for 6 hours. The resulting mixture was then subjected to vacuum distillation at 0.7 mmHg and at 160°-180° C. to obtain 635 g of 2-phenyl-2-imidazoline with a yield of 87%.
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300 g
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diamine
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titanium diisopropoxybis(acetonate)
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515 g
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4 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
284
Citations
X He, Y Jiang, C Li, W Wang, B Hou, L Wu - Corrosion Science, 2014 - Elsevier
The inhibition behavior of imidazole (IM) and 2-phenyl-2-imidazoline (2-PI) for AA5052 was investigated by weight loss, electrochemical, contact angle measurements and scanning …
Number of citations: 146 www.sciencedirect.com
K Kumar, M Kumar, S Upadhyayula - Molecules, 2021 - mdpi.com
… using 2-phenyl-2-imidazoline, and 2-phenyl-2-imidazoline-… the potential of the 2-phenyl-2-imidazoline-based ionic liquid … the catalytic activity of the 2-phenyl-2-imidazoline-based IL in …
Number of citations: 13 www.mdpi.com
SO Podunavac-Kuzmanović… - Acta Periodica …, 2003 - doiserbia.nb.rs
… A solution of 2.5 mmol ZnCl2, NiCl2×6H2O or CoCl2×6H2O in 10 cm3 of EtOH was added to a solution of 5 mmol of the ligand (2-phenyl-2-imidazoline (L)) in 10 cm3 EtOH. The …
Number of citations: 23 doiserbia.nb.rs
E Féghali, L Barloy, JT Issenhuth… - …, 2013 - ACS Publications
… The cyclometalation of 2-phenyl-2-imidazoline with [Cp*IrCl 2 ] 2 in acetonitrile using NaOH and KPF 6 has already been reported by Feringa and de Vries. (18) We have found out that …
Number of citations: 23 pubs.acs.org
S Farooq, IU Haq, N Ullah - Arabian Journal of Chemistry, 2021 - Elsevier
… To achieve such biomolecules, we hybridized 2-phenyl-2-imidazoline moiety into the series … -Mannich base derivatives of the 2-phenyl-2-imidazoline moiety. The entire synthetic library …
Number of citations: 9 www.sciencedirect.com
B Adcock, A Lawson - Journal of the Chemical Society (Resumed), 1965 - pubs.rsc.org
… Following the discovery3 that 1-(N-arylbenzimidoy1)aziridine (I) readily rearranges on prolonged heating with potassium iodide in acetone to give l-aryl-2-phenyl-2-imidazoline …
Number of citations: 18 pubs.rsc.org
YS Priya, KR Rao, PV Chalapathi, A Veeraiah - Journal of Modern …, 2018 - scirp.org
… and vibrational frequencies of 2-phenyl-2-imidazoline have been … and electronic parameters of 2-phenyl-2-imidazoline. Density … study of the 2-phenyl-2-imidazoline for the first time. …
Number of citations: 2 www.scirp.org
Y Park, S Kang, YJ Lee, TS Kim, BS Jeong… - Organic …, 2009 - ACS Publications
… First, the substrate, N(1)-protected-2-phenyl-2-imidazoline-4-carboxylic acid tert-butyl ester 3… coupling with ethyl benzimidate, afforded methyl 2-phenyl-2-imidazoline-4-carboxylate (6). …
Number of citations: 39 pubs.acs.org
GC Díaz, A Espinoza-Vázquez… - ECS …, 2018 - iopscience.iop.org
… The derivatives of imidazolines, 2-methyl-2-imidazoline and 2phenyl-2-imidazoline, were evaluated to know their efficiency as corrosion inhibitors in 1018 carbon steel in a solution of …
Number of citations: 3 iopscience.iop.org
H Liu, DM Du - Advanced Synthesis & Catalysis, 2009 - Wiley Online Library
As an important class of heterocyclic scaffolds, 2‐imidazolines have attracted the attention from the chemists interested in natural products, pharmaceutical chemistry, synthetic organic …
Number of citations: 163 onlinelibrary.wiley.com

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